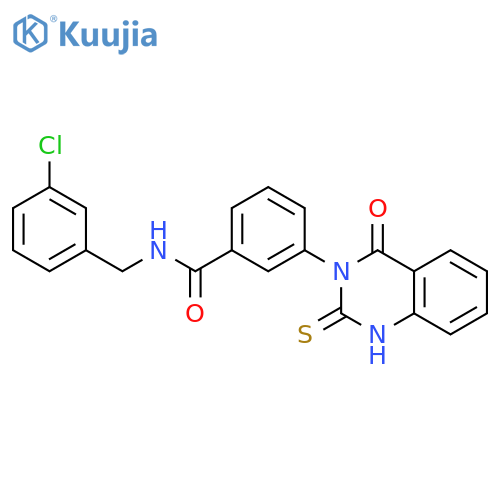Cas no 689227-25-6 (N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide)

689227-25-6 structure
商品名:N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
CAS番号:689227-25-6
MF:C22H16ClN3O2S
メガワット:421.899342536926
CID:5437315
N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-[(3-Chlorophenyl)methyl]-3-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzamide
- N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
-
- インチ: 1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)
- InChIKey: SUQGXKVEBWCBNL-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC(Cl)=C1)(=O)C1=CC=CC(N2C(=O)C3=C(NC2=S)C=CC=C3)=C1
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 10.77±0.20(Predicted)
N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3168-1895-2μmol |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-2mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-10μmol |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-4mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-10mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-30mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-5μmol |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-1mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-5mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3168-1895-40mg |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |
689227-25-6 | 90%+ | 40mg |
$140.0 | 2023-04-27 |
N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
689227-25-6 (N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
